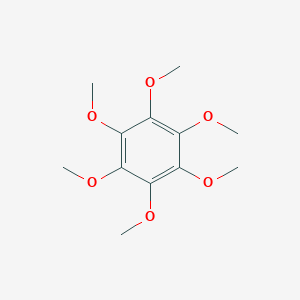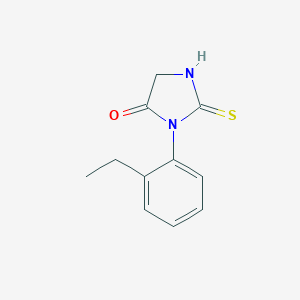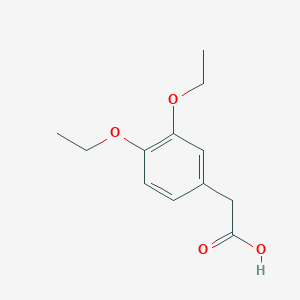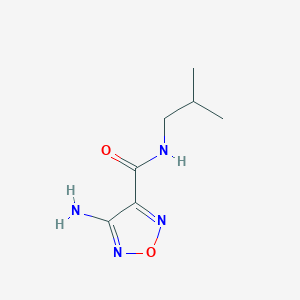![molecular formula C16H20FNO3 B187916 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 304666-33-9](/img/structure/B187916.png)
3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid” has the molecular formula C16H20FNO3 . It has a molecular weight of 293.33 g/mol . The compound has several synonyms, including “3-[(4-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid” and “3-(4-fluorophenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid” among others .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C16H20FNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21) . The canonical SMILES string is CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F)C . Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 2.7 . This value is a measure of the compound’s lipophilicity, which influences its absorption, distribution, metabolism, and excretion in the body.科学的研究の応用
Biomedical Engineering: Glucose-Responsive Microneedle Patch
- Summary : Researchers have developed a glucose-responsive microneedle patch for closed-loop dual-hormone delivery in diabetic mice and pigs . This patch can regulate blood glucose levels by dynamically tuning the release ratio of insulin and glucagon analogs.
- Methods : The microneedles are copolymerized from a monomer mixture containing a glucose-responsive moiety, which can bind to glucose and shift the net charge of the polymeric matrix, thus controlling the hormone release .
- Results : The patch demonstrated tight long-term regulation of blood glucose levels, maintaining them for over 24 hours in minipig models .
Organic Chemistry: Synthesis of Liquid Crystalline Compounds
- Summary : The compound has been used to create novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .
- Results : The resulting compounds exhibit properties suitable for applications in advanced materials and electronics .
Pharmaceutical Research: Cabozantinib Intermediate
- Summary : It serves as a useful research chemical used as an intermediate in the synthesis of cabozantinib, a medication used in cancer treatment .
- Results : The intermediate contributes to the successful synthesis of cabozantinib, which has shown efficacy in treating certain types of cancer .
Material Science: Synthesis of Organic Materials
- Summary : This compound is an important intermediate in the synthesis of various organic materials, including pharmaceuticals and dyes.
- Results : The synthesized materials have potential applications in multiple industries due to their versatile chemical properties.
Chemical Research: Pyrazine-2-Carboxylic Acid Derivative
- Summary : The compound is a high-purity carboxylic acid derivative with unique chemical properties, useful in research and development .
- Results : The compound’s properties make it a valuable asset for various chemical research applications .
Catalysis: Suzuki Coupling Reactions
- Summary : This compound is used in Suzuki coupling reactions, which are a type of cross-coupling reaction that forms carbon-carbon bonds and is widely used in the synthesis of complex organic compounds .
- Methods : The Suzuki coupling involves the reaction of a boronic acid (derived from the compound) with an aryl or vinyl halide using a palladium catalyst under basic conditions .
- Results : The reaction is known for its efficiency and the ability to create biaryl compounds, which are important in pharmaceuticals and agrochemicals .
特性
IUPAC Name |
3-[(4-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEIWOOIEJSTAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389335 |
Source


|
| Record name | 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
CAS RN |
304666-33-9 |
Source


|
| Record name | 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

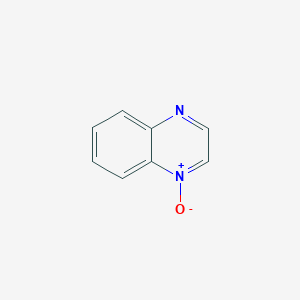
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
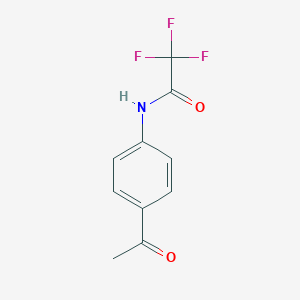
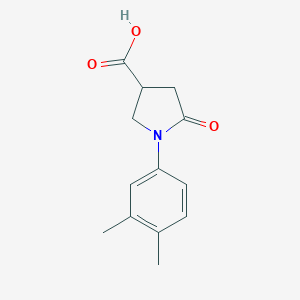




![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
